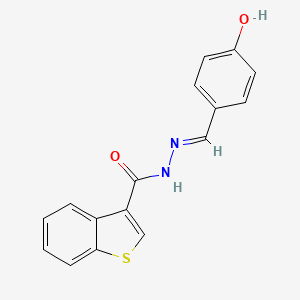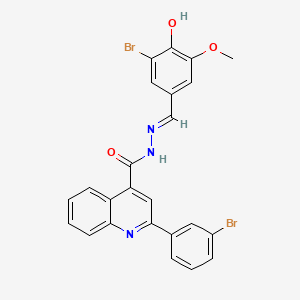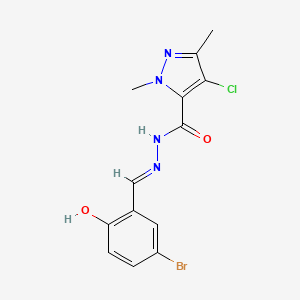![molecular formula C26H23N3O4 B1190494 2-(2-ETHOXYPHENYL)-N'~4~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B1190494.png)
2-(2-ETHOXYPHENYL)-N'~4~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple functional groups, including an ethoxyphenyl group, a hydroxy-methoxybenzylidene group, and a quinolinecarbohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-(2-ethoxyphenyl)-4-quinolinecarbohydrazide and 4-hydroxy-3-methoxybenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imine group (C=N) can be reduced to an amine (C-NH) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles like thiols, amines, or halides
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted quinoline derivatives
Scientific Research Applications
2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-ethoxyphenyl)-4-quinolinecarbohydrazide
- 4-hydroxy-3-methoxybenzaldehyde
- Quinoline derivatives
Uniqueness
What sets 2-(2-ethoxyphenyl)-N’-(4-hydroxy-3-methoxybenzylidene)-4-quinolinecarbohydrazide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C26H23N3O4 |
|---|---|
Molecular Weight |
441.5g/mol |
IUPAC Name |
2-(2-ethoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]quinoline-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4/c1-3-33-24-11-7-5-9-19(24)22-15-20(18-8-4-6-10-21(18)28-22)26(31)29-27-16-17-12-13-23(30)25(14-17)32-2/h4-16,30H,3H2,1-2H3,(H,29,31)/b27-16+ |
InChI Key |
YKHGELXHBXRFIF-JVWAILMASA-N |
SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC(=C(C=C4)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


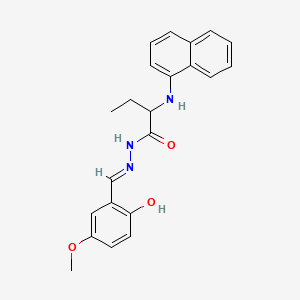
![2-[(3,5-Dimethylanilino)methylene]-5-phenyl-1,3-cyclohexanedione](/img/structure/B1190415.png)
![2-{[(2-methoxyphenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B1190417.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1190418.png)
![4-bromo-2-{(E)-[(diphenylmethylidene)hydrazinylidene]methyl}phenol](/img/structure/B1190419.png)
![5-(4-BROMOPHENYL)-N~3~-ISOBUTYL-7-(TRIFLUOROMETHYL)-4,5,6,7-TETRAHYDROPYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B1190420.png)
![4-methoxy-N'-[(2-methyl-1H-indol-3-yl)methylene]benzenesulfonohydrazide](/img/structure/B1190421.png)
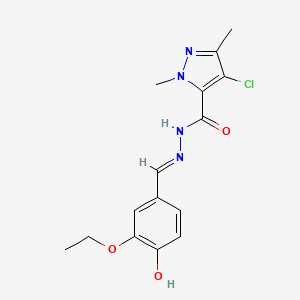
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide](/img/structure/B1190423.png)
